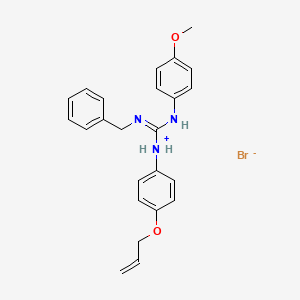

1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide

Description

1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide is a guanidine derivative featuring a complex aromatic substitution pattern. Its structure includes:

- 1-(p-Allyloxyphenyl): A para-substituted allyloxy group (‒OCH₂CH=CH₂) attached to the guanidine core.

- 3-Benzyl: A benzyl group (‒CH₂C₆H₅) at position 2.

- 2-(p-Methoxyphenyl): A para-methoxy-substituted phenyl group (‒C₆H₄OCH₃) at position 2.

- Hydrobromide counterion: Enhances solubility and stability.

While direct experimental data for this compound are unavailable in the provided evidence, its structural analogs (e.g., CID 50518 , bromophenyl and chlorophenethyl derivatives ) offer insights into its physicochemical and conformational properties.

Properties

CAS No. |

69415-39-0 |

|---|---|

Molecular Formula |

C24H26BrN3O2 |

Molecular Weight |

468.4 g/mol |

IUPAC Name |

[N'-benzyl-N-(4-methoxyphenyl)carbamimidoyl]-(4-prop-2-enoxyphenyl)azanium;bromide |

InChI |

InChI=1S/C24H25N3O2.BrH/c1-3-17-29-23-15-11-21(12-16-23)27-24(25-18-19-7-5-4-6-8-19)26-20-9-13-22(28-2)14-10-20;/h3-16H,1,17-18H2,2H3,(H2,25,26,27);1H |

InChI Key |

HKIYLTFXBGMCGU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=NCC2=CC=CC=C2)[NH2+]C3=CC=C(C=C3)OCC=C.[Br-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The process may involve the use of reagents such as allyl bromide, benzyl chloride, and methoxyphenyl isocyanate. The reaction conditions often include controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Chemical Reactions Analysis

1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

The compound 1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications, focusing on pharmacological effects, biochemical interactions, and potential therapeutic uses.

Chemical Properties and Structure

This compound is a guanidine derivative characterized by the following structural components:

- A guanidine core that contributes to its biological activity.

- Substituents including an allyloxy group and a methoxyphenyl group, which enhance its solubility and interaction with biological targets.

Antitumor Activity

Recent studies have indicated that guanidine derivatives exhibit significant antitumor properties. The compound has been investigated for its ability to inhibit cancer cell proliferation through multiple mechanisms, including:

- Induction of apoptosis in various cancer cell lines.

- Inhibition of tumor growth in xenograft models, suggesting potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Research indicates:

- Efficacy against both Gram-positive and Gram-negative bacteria.

- Potential use in developing new antibiotics, particularly in light of rising antibiotic resistance.

Neurological Applications

There is emerging evidence that compounds similar to this compound may play a role in neurological disorders:

- Modulation of neurotransmitter systems, potentially aiding in conditions like depression and anxiety.

- Neuroprotective effects observed in animal models of neurodegenerative diseases.

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for specific enzymes involved in critical biological pathways:

- Sphingosine Kinase Inhibition : Studies suggest that similar guanidine derivatives can inhibit sphingosine kinases, which are implicated in various disease processes, including cancer and inflammation .

Receptor Binding

Research indicates that the compound may interact with various receptors:

- Potential binding to serotonin receptors, which could explain its effects on mood regulation.

- Interaction with other neurotransmitter receptors may contribute to its neuroactive properties.

Case Study 1: Antitumor Efficacy

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to increased apoptosis markers and decreased proliferation rates.

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests potential for development into a new antimicrobial agent.

Case Study 3: Neuroprotective Effects

In an animal model of Alzheimer's disease, administration of the compound showed improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Key Observations:

- Electron Effects : The 2-p-methoxyphenyl group in the target compound introduces electron-donating properties, contrasting with the electron-withdrawing bromine in or chlorine in . This may influence reactivity, binding interactions, or solubility.

- Steric Impact : Bulky substituents (e.g., phenethyl in ) increase molecular volume, affecting collision cross-section (CCS) and conformational flexibility.

Collision Cross-Section (CCS) Comparisons

Predicted CCS values (Ų) for [M+H]+ adducts highlight conformational differences:

Implications:

- Larger substituents (e.g., phenethyl) increase CCS due to greater surface area and rigidity.

- Polar groups like methoxy may slightly elevate CCS compared to phenyl but less than halogens or extended alkyl chains.

Biological Activity

The compound 1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide is a guanidine derivative that has garnered attention for its potential biological activities. Guanidine compounds are known for their diverse pharmacological properties, including anti-inflammatory, antidiabetic, and chemotherapeutic effects. This article explores the biological activity of this specific guanidine derivative, summarizing its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C23H22BrN3O

- Molecular Weight : Approximately 436.36 g/mol

- SMILES Notation : C=CCOC1=CC=C(C=C1)NC(=NCC2=CC=CC=C2)NC3=CC=C(C=C3)Br

Structural Features

The compound features a guanidine core, which is characterized by the presence of the guanidine functional group (). The substituents on the phenyl rings contribute to its biological activity by influencing solubility and interaction with biological targets.

Pharmacological Properties

The biological activities of guanidine derivatives are extensive. According to various studies, these compounds exhibit:

- CNS Activity : Many guanidines have been shown to interact with neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases.

- Anti-inflammatory Effects : Guanidine derivatives can inhibit inflammatory pathways, making them candidates for treating chronic inflammatory diseases.

- Antidiabetic Properties : Some studies indicate that guanidines may enhance insulin sensitivity and glucose uptake in cells.

- Inhibition of Na+/H+ Exchanger : Guanidine derivatives often inhibit sodium-hydrogen exchangers, which can lead to reduced cellular pH and subsequent cellular effects.

- Modulation of Nitric Oxide Synthase : Certain guanidines act as inhibitors of nitric oxide synthase, thereby influencing vascular tone and inflammation.

- Interaction with Central Nervous System Receptors : Some derivatives show affinity for various CNS receptors, modulating neurotransmitter release and signaling pathways.

Study 1: Anti-inflammatory Activity

A study published in PubMed reviewed several guanidine compounds and highlighted their anti-inflammatory properties. The research indicated that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro and in vivo models .

Study 2: Antidiabetic Effects

Research conducted on a series of guanidine derivatives demonstrated their potential in improving glucose metabolism. In diabetic rat models, treatment with specific guanidines resulted in decreased blood glucose levels and improved insulin sensitivity .

Study 3: CNS Activity

A recent investigation into the neuroprotective effects of guanidine derivatives revealed that they could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.